molecular formula C10H13N3 B6255887 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole CAS No. 34580-60-4

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

Cat. No. B6255887
CAS RN: 34580-60-4
M. Wt: 175.2
InChI Key:
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Description

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is a heterocyclic compound with a five-membered ring composed of two nitrogen atoms and three carbon atoms. It is a type of pyrazole and is a derivative of pyrrole. This compound is of interest in the scientific community due to its potential applications in a variety of fields such as biochemistry, pharmacology and medicinal chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole involves the reaction of 2,5-dimethylpyrrole with ethyl acetoacetate to form 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-oxopentanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the target compound.

Starting Materials
2,5-dimethylpyrrole, ethyl acetoacetate, hydrazine hydrate

Reaction
Step 1: React 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-oxopentanoic acid ethyl ester., Step 2: React the intermediate from step 1 with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

Mechanism Of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is still being studied. It is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been found to interact with certain receptors, such as the adenosine receptor, which may play a role in its anti-inflammatory effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole are still being studied. However, it has been found to have anti-inflammatory effects, as well as antifungal and antiviral activities. In addition, its ability to inhibit the activity of certain enzymes has made it a promising candidate for use in drug development.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole in laboratory experiments include its low cost and ease of synthesis. Additionally, it can be used to study the mechanism of action of certain enzymes and receptors, as well as to investigate its potential applications in drug development. However, its use in laboratory experiments is limited by its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of potential future directions for research involving 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. These include further studies into its mechanism of action, its potential applications in drug development, and its potential as an anti-inflammatory agent. Additionally, further research could be conducted into its potential uses in other fields, such as biochemistry, pharmacology and medicinal chemistry. Finally, further studies could be conducted into its solubility in different solvents, as well as its potential toxicity in humans.

Scientific Research Applications

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole has been studied extensively in the scientific community due to its potential applications in a variety of fields. For example, it has been found to have potential as an anti-inflammatory agent, as well as an antifungal and antiviral agent. In addition, its ability to inhibit the activity of certain enzymes has made it a promising candidate for use in drug development.

properties

CAS RN

34580-60-4

Product Name

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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